2-(4-(tert-Butyl)phenyl)-1H-benzo[d]imidazole-6-carboxylic acid
2-(4-(tert-Butyl)phenyl)-1H-benzo[d]imidazole-6-carboxylic acid
Brand Name:
Vulcanchem
CAS No.:
104249-88-9
VCID:
VC20836563
InChI:
InChI=1S/C18H18N2O2/c1-18(2,3)13-7-4-11(5-8-13)16-19-14-9-6-12(17(21)22)10-15(14)20-16/h4-10H,1-3H3,(H,19,20)(H,21,22)
SMILES:
CC(C)(C)C1=CC=C(C=C1)C2=NC3=C(N2)C=C(C=C3)C(=O)O
Molecular Formula:
C18H18N2O2
Molecular Weight:
294.3 g/mol
2-(4-(tert-Butyl)phenyl)-1H-benzo[d]imidazole-6-carboxylic acid
CAS No.: 104249-88-9
Cat. No.: VC20836563
Molecular Formula: C18H18N2O2
Molecular Weight: 294.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 104249-88-9 |
|---|---|
| Molecular Formula | C18H18N2O2 |
| Molecular Weight | 294.3 g/mol |
| IUPAC Name | 2-(4-tert-butylphenyl)-3H-benzimidazole-5-carboxylic acid |
| Standard InChI | InChI=1S/C18H18N2O2/c1-18(2,3)13-7-4-11(5-8-13)16-19-14-9-6-12(17(21)22)10-15(14)20-16/h4-10H,1-3H3,(H,19,20)(H,21,22) |
| Standard InChI Key | RJNORCOINJYWSD-UHFFFAOYSA-N |
| SMILES | CC(C)(C)C1=CC=C(C=C1)C2=NC3=C(N2)C=C(C=C3)C(=O)O |
| Canonical SMILES | CC(C)(C)C1=CC=C(C=C1)C2=NC3=C(N2)C=C(C=C3)C(=O)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator